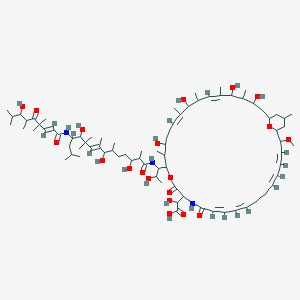

poecillastrin B

Description

Properties

Molecular Formula |

C79H131N3O20 |

|---|---|

Molecular Weight |

1442.9 g/mol |

IUPAC Name |

2-hydroxy-2-[(3E,5E,9E,11E,22E,26E)-20,24,28,30-tetrahydroxy-18-[2-hydroxy-1-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,10,14-hexamethylpentadec-8-enoyl]amino]propyl]-2-methoxy-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-15-yl]acetic acid |

InChI |

InChI=1S/C79H131N3O20/c1-43(2)37-57(80-64(88)35-36-78(16,17)73(94)54(14)67(89)44(3)4)74(95)79(18,19)42-50(10)69(91)47(7)32-34-59(85)53(13)75(96)82-65(55(15)83)72-52(12)58(84)33-31-46(6)68(90)48(8)40-49(9)70(92)51(11)60(86)41-56-38-45(5)39-62(101-56)61(100-20)29-27-25-23-21-22-24-26-28-30-63(87)81-66(77(99)102-72)71(93)76(97)98/h23-31,35-36,40,42-45,47-48,51-62,65-72,74,83-86,89-93,95H,21-22,32-34,37-39,41H2,1-20H3,(H,80,88)(H,81,87)(H,82,96)(H,97,98)/b25-23+,26-24+,29-27+,30-28+,36-35+,46-31+,49-40+,50-42+ |

InChI Key |

BNLWXUCNIHFRCE-NOIUFOINSA-N |

Isomeric SMILES |

CC1CC2CC(C(C(/C(=C/C(C(/C(=C/CC(C(C(OC(=O)C(NC(=O)/C=C/C=C/CC/C=C/C=C/C(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)C)O)/C)O)C)/C)O)C)O |

Canonical SMILES |

CC1CC2CC(C(C(C(=CC(C(C(=CCC(C(C(OC(=O)C(NC(=O)C=CC=CCCC=CC=CC(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)C)O)C)O)C)C)O)C)O |

Synonyms |

poecillastrin B |

Origin of Product |

United States |

Scientific Research Applications

Cytotoxic Activity

One of the primary applications of poecillastrin B is its cytotoxic activity against cancer cells. Research has demonstrated that this compound exhibits significant anti-tumor effects, particularly against human melanoma cell lines. In a study, this compound showed an IC50 value of less than 1 µg/mL against the LOX human melanoma tumor cell line, indicating its potential as a therapeutic agent in cancer treatment .

Structural Studies

The structural elucidation of this compound has been achieved using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have confirmed its unique 35-membered macrolide structure, which is crucial for its biological activity. The detailed characterization of its structure aids in understanding how modifications could enhance its potency or selectivity against different cancer types .

Drug Discovery Potential

Due to its promising cytotoxic properties, this compound is being investigated as a lead compound in drug discovery programs aimed at developing new anticancer therapies. Researchers are exploring synthetic analogs and derivatives to improve efficacy and reduce potential side effects. The synthesis of related compounds, such as poecillastrin C, has also been reported, further expanding the potential applications of this class of macrolides in medicinal chemistry .

Case Study 1: Anticancer Efficacy

A study published in Tetrahedron highlighted the isolation and characterization of poecillastrin E, F, and G alongside this compound. These compounds demonstrated significant cytotoxicity against melanoma cell lines, supporting the hypothesis that marine-derived macrolides can be effective anticancer agents .

Case Study 2: Structural Insights

Research involving high-field NMR and cryogenic probe technologies provided insights into the structural features of poecillastrin A and related compounds. These studies contribute to a deeper understanding of how structural variations influence biological activity, paving the way for rational drug design .

Case Study 3: Bioactivity Evaluation

A comprehensive bioactivity evaluation reported in Pharmaceutical Sciences assessed the effects of this compound on various human cancer cell lines. Results indicated that it not only inhibits cell proliferation but also induces apoptosis through specific cellular pathways .

Preparation Methods

Flash Chromatography

The combined CHCl₃ and n-BuOH fractions undergo octadecyl silica (ODS) flash chromatography. A gradient elution with acetonitrile (MeCN) and water removes contaminants, with this compound eluting in mid-polarity fractions.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (RP-HPLC) using a C₁₈ column. A MeCN/H₂O gradient (40–70% MeCN over 30 minutes) resolves this compound from structurally similar congeners like poecillastrins C and D. Typical yields range from 0.5–1.2 mg per 100 g of wet sponge, reflecting the compound’s scarcity.

Table 1: Key Chromatographic Parameters for this compound Isolation

| Step | Stationary Phase | Mobile Phase | Elution Profile |

|---|---|---|---|

| ODS Flash | C₁₈ Silica | MeCN/H₂O | 30% → 60% MeCN |

| RP-HPLC | C₁₈ Column | MeCN/H₂O (+0.1% TFA) | 40% → 70% MeCN |

Structural Elucidation and Revisions

Absolute Configuration Determination

Marfey’s analysis of the OHAsp hydrolysate established the D-threo configuration. Chiral derivatization with R-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPACl) and subsequent HPLC comparison to synthetic standards validated this assignment.

| Compound | Yield (mg/100 g sponge) | Cytotoxicity (IC₅₀, nM) |

|---|---|---|

| This compound | 0.7–1.2 | 3.4 |

| Poecillastrin C | 1.0–1.5 | 2.8 |

| Looekeyolide A | 0.3–0.6 | 8.9 |

Q & A

Q. How can researchers assess synergistic effects between this compound and standard therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.